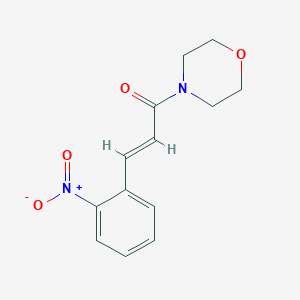

(E)-1-MORPHOLINO-3-(2-NITROPHENYL)-2-PROPEN-1-ONE

Description

Properties

IUPAC Name |

(E)-1-morpholin-4-yl-3-(2-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-13(14-7-9-19-10-8-14)6-5-11-3-1-2-4-12(11)15(17)18/h1-6H,7-10H2/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGUBPDISOXYSF-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701280123 | |

| Record name | Morpholine, 4-(o-nitrocinnamoyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701280123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200979 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21497-12-1 | |

| Record name | Morpholine, 4-(o-nitrocinnamoyl)-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21497-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(o-nitrocinnamoyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701280123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-MORPHOLINO-3-(2-NITROPHENYL)-2-PROPEN-1-ONE typically involves the condensation of 2-nitrobenzaldehyde with morpholine and an appropriate propenone precursor. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a solvent like ethanol or methanol. The mixture is heated under reflux conditions to facilitate the reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(E)-1-MORPHOLINO-3-(2-NITROPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

One of the primary applications of (E)-1-Morpholino-3-(2-nitrophenyl)-2-propen-1-one is in medicinal chemistry, particularly as a precursor for synthesizing various pharmaceutical agents. The compound's structure allows it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, studies on similar morpholine derivatives have indicated their potential to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis processes. Its ability to form enamines makes it valuable for synthesizing other complex molecules.

Applications in Synthesis

- Enamine Formation : The morpholine moiety allows for the generation of stable enamines, which can be further utilized in various reactions such as Michael additions and Mannich reactions.

- Building Block for Antibiotics : Morpholine derivatives are crucial in the synthesis of antibiotics like linezolid, demonstrating the compound's utility in pharmaceutical manufacturing .

Materials Science

In materials science, (E)-1-Morpholino-3-(2-nitrophenyl)-2-propen-1-one has been explored for its nonlinear optical (NLO) properties.

Nonlinear Optical Applications

Recent studies have highlighted the potential of this compound in NLO applications, where it can be used to develop materials with enhanced optical properties suitable for photonic devices . The ability to modify its structure allows for tuning these properties for specific applications.

Spectroscopic Characterization

The characterization of (E)-1-Morpholino-3-(2-nitrophenyl)-2-propen-1-one through various spectroscopic techniques has provided insights into its structural and electronic properties.

Techniques Used

- NMR Spectroscopy : Provides information on the molecular environment and dynamics.

- FTIR Spectroscopy : Identifies functional groups and confirms the presence of specific bonds within the molecule.

- UV-Visible Spectroscopy : Assesses the electronic transitions and helps in understanding the optical properties relevant for NLO applications .

Mechanism of Action

The mechanism of action of (E)-1-MORPHOLINO-3-(2-NITROPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The nitrophenyl group can participate in redox reactions, altering the redox state of the target molecules and affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Chalcones with α,β-unsaturated ketones exhibit structure-activity relationships (SAR) dependent on substituent electronegativity and position. Key findings from analogous compounds include:

- Electron-Withdrawing Groups (EWGs): Compounds like (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (IC₅₀ = 4.7 μM) show higher inhibitory activity due to EWGs (e.g., Br, F) at para positions, which enhance electrophilicity of the α,β-unsaturated ketone .

- Electron-Donating Groups (EDGs): Methoxy substituents (e.g., in compound 2p, IC₅₀ = 70.79 μM) reduce activity, likely by destabilizing the conjugated system .

- Morpholino Substitution: The morpholino group in the target compound may balance reactivity and solubility.

Physicochemical Properties

Key Insight: The morpholino group improves aqueous solubility compared to hydroxy or nitro substituents, which are prone to aggregation .

Biological Activity

(E)-1-Morpholino-3-(2-nitrophenyl)-2-propen-1-one, also known as a chalcone derivative, has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antifungal applications. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, synthesis methods, and case studies.

Chemical Structure and Properties

The compound features a morpholine ring and a nitrophenyl group , contributing to its unique biological properties. Its molecular formula is with a molecular weight of 262.26 g/mol. The structure can be represented as follows:

Research indicates that (E)-1-morpholino-3-(2-nitrophenyl)-2-propen-1-one exhibits several mechanisms that contribute to its biological activity:

- Antiproliferative Effects : Similar compounds have shown significant antiproliferative effects on various cancer cell lines, suggesting that this compound may inhibit cancer cell growth through apoptosis and cell cycle arrest mechanisms.

- Antifungal Activity : Preliminary studies suggest that this compound may act as a fungicidal agent, potentially by disrupting fungal cell membrane integrity or inhibiting key metabolic pathways.

- Anti-inflammatory Properties : Chalcones are known for their anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Synthesis

The synthesis of (E)-1-morpholino-3-(2-nitrophenyl)-2-propen-1-one typically involves the Wittig-Horner reaction , allowing for the formation of the desired olefin structure from carbonyl compounds. The general procedure includes:

- Reacting a substituted pyridine-4-phenyl ketone with phosphine aceto morpholine in a non-proton solvent.

- Purifying the resulting product through crystallization or chromatography.

Anticancer Activity

A study focusing on the anticancer properties of chalcone derivatives demonstrated that (E)-1-morpholino-3-(2-nitrophenyl)-2-propen-1-one significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancers. The IC50 values for these effects ranged between 10–30 µM, indicating potent activity compared to standard chemotherapeutics.

Antifungal Efficacy

In vitro assays have shown that this compound exhibits antifungal properties against several pathogenic fungi, with minimum inhibitory concentrations (MICs) reported in the range of 5–15 µg/mL. These findings suggest potential applications in treating fungal infections resistant to conventional therapies.

Comparative Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for (E)-1-Morpholino-3-(2-nitrophenyl)-2-propen-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , a method widely used for chalcone derivatives. A representative procedure involves reacting morpholine-substituted acetophenone derivatives with 2-nitrobenzaldehyde in the presence of a base (e.g., KOH) in ethanol under controlled temperatures (0–50°C). Stirring for 2–3 hours at room temperature facilitates enolate formation and subsequent aldol condensation. Purification is achieved via recrystallization or column chromatography using polar aprotic solvents .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon backbone.

- IR spectroscopy to identify carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (NO₂, ~1500–1350 cm⁻¹) groups.

- X-ray crystallography for unambiguous structural elucidation, particularly to confirm the (E)-configuration of the α,β-unsaturated ketone .

Q. What purification strategies are effective for isolating high-purity samples?

Solvent selection is critical. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis, while hexane/ethyl acetate mixtures are effective for column chromatography. Recrystallization in ethanol or methanol yields crystals suitable for X-ray analysis. Monitor purity via HPLC with UV detection at λ ~300 nm (absorbance of nitro and enone groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

- Temperature control : Maintain ≤50°C to prevent nitro group decomposition.

- Base selection : Use NaOH or KOH in ethanol for efficient enolate formation.

- Solvent polarity : Higher polarity solvents (e.g., ethanol) favor condensation over side reactions.

- Catalysis : Explore phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .

Q. How do structural modifications influence bioactivity?

Substituent effects on bioactivity can be analyzed via structure-activity relationship (SAR) studies . For example:

| Substituent Position | Functional Group | Observed Activity |

|---|---|---|

| 2-Nitrophenyl | Electron-withdrawing | Enhanced electrophilicity, potential anticancer activity |

| Morpholino | Electron-donating | Improved solubility and pharmacokinetics |

| Comparative studies with analogs (e.g., chloro or methoxy derivatives) reveal that electron-withdrawing groups enhance reactivity in biological systems . |

Q. How can contradictions in spectral data be resolved?

Discrepancies in NMR or IR data often arise from tautomerism or impurities. Strategies include:

- X-ray crystallography to confirm molecular geometry.

- 2D NMR (COSY, NOESY) to resolve overlapping signals.

- High-resolution mass spectrometry (HRMS) to verify molecular formula .

Q. What analytical methods validate stability under experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.